molecular formula C9H16O2 B1585516 Allyl 2-ethylbutyrate CAS No. 7493-69-8

Allyl 2-ethylbutyrate

Cat. No. B1585516
CAS RN: 7493-69-8
M. Wt: 156.22 g/mol
InChI Key: NBKXNUWCFMZFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-ethylbutyrate is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.2221 g/mol . It is also known by other names, including Butanoic acid, 2-ethyl-, 2-propenyl ester and Butyric acid, 2-ethyl-, allyl ester . The compound exhibits a fruity and pleasant odor, making it a valuable ingredient in the fragrance and flavor industry.


Synthesis Analysis

The synthesis of Allyl 2-ethylbutyrate involves the reaction between allyl alcohol and 2-ethylbutyric acid . This esterification process typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the removal of a water molecule, resulting in the formation of the ester .


Molecular Structure Analysis

H | CH₂=CH-CH₂-C-O-CH₂-CH₂-CH₃ | H 

Chemical Reactions Analysis

Allyl 2-ethylbutyrate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation. Hydrolysis breaks the ester bond, yielding the corresponding alcohol (allyl alcohol) and carboxylic acid (2-ethylbutyric acid). Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters. Oxidation may result in the formation of carboxylic acids or other oxidation products .

Scientific Research Applications

Copolymerization with Ethylene

Allyl monomers, including allyl acetate, allyl alcohol, and others, have been copolymerized with ethylene using a palladium/phosphine-sulfonate catalyst. This process results in highly linear copolymers with specific in-chain units, showcasing the utility of allyl compounds in polymer chemistry (Ito et al., 2011).

Atom Transfer Radical Polymerization

The atom transfer radical polymerization of allyl methacrylate, a process related to allyl 2-ethylbutyrate, has been examined. This method facilitates the controlled polymerization of allyl methacrylate, which can be essential in polymer synthesis and applications (París & Fuente, 2005).

Hydrovinylation Reactions

Allyl compounds like allyl 2-ethylbutyrate are involved in hydrovinylation reactions, which are significant for creating various functionalized vinylarenes. These reactions are critical for synthesizing pharmaceutically relevant compounds (RajanBabu et al., 2003).

Adhesive Bond Properties

Allyl 2-cyanoacrylate, a related compound, has been assessed for its adhesive bond properties. This research is relevant for understanding the bonding capabilities and potential applications of similar allyl compounds in adhesives (Kotzev et al., 1981).

Tandem Finkelstein-rearrangement–elimination Reaction

Allyl esters, similar in structure to allyl 2-ethylbutyrate, have been synthesized via a tandem Finkelstein-rearrangement–elimination reaction. This method offers a synthetic route avoiding the use of allyl alcohol as a reagent and utilizes 2-chloro-1-(chloromethyl)ethyl esters (Eras et al., 2009).

Use in Battery Electrolytes

Allyl ethyl carbonate, a compound related to allyl 2-ethylbutyrate, has been investigated as an additive in lithium-ion battery electrolytes. Its role in suppressing co-intercalation of certain carbonates and stabilizing the electrolyte has been emphasized, demonstrating potential applications in energy storage technologies (Lee et al., 2004).

properties

IUPAC Name

prop-2-enyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-7-11-9(10)8(5-2)6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKXNUWCFMZFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864078
Record name Butanoic acid, 2-ethyl-, 2-propen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid with an oily fruity odour
Record name 2-Propenyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Allyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials
Record name Allyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.882-0.887
Record name Allyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl 2-ethylbutyrate

CAS RN

7493-69-8
Record name Allyl 2-ethylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7493-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl 2-ethylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLYL 2-ETHYLBUTYRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-ethyl-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-ethyl-, 2-propen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 2-ethylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL 2-ETHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7177XGV3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propenyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 - 167 °C
Record name 2-Propenyl 2-ethylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2-ethylbutyrate
Reactant of Route 2
Reactant of Route 2
Allyl 2-ethylbutyrate
Reactant of Route 3
Reactant of Route 3
Allyl 2-ethylbutyrate
Reactant of Route 4
Reactant of Route 4
Allyl 2-ethylbutyrate
Reactant of Route 5
Reactant of Route 5
Allyl 2-ethylbutyrate
Reactant of Route 6
Reactant of Route 6
Allyl 2-ethylbutyrate

Citations

For This Compound
23
Citations
H Ikeura, F Kobayashi, Y Hayata - Biochemical Systematics and Ecology, 2012 - Elsevier
As an initial step in developing attractant traps for Pieris rapae, we identified the attractant significantly preferred by P. rapae and the best extraction methods for obtaining the extract …
Number of citations: 12 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… [FL-no: 09.399], hex-2-enyl phenylacetate [FL-no: 09.400], allyl 2-ethylbutyrate [FL-no: 09.410], allyl cyclohexanebutyrate [FL-no: 09.411], allyl cyclohexanevalerate [… Allyl 2-ethylbutyrate …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2018 - Wiley Online Library
The Panel on Food Additives and Flavourings of the European Food Safety Authority was requested to evaluate the genotoxic potential of 74 flavouring substances from subgroup 1.1.1 …
Number of citations: 3 efsa.onlinelibrary.wiley.com
W Ding, Y Liu, X Zhao, C Peng, X Ye… - Food science & …, 2021 - Wiley Online Library
… For example, ethyl valerate, ethyl linoleate, and ethyl methacrylate only existed in SCT, STF, and SGT, respectively, but nonanoate in SCT and SGT and allyl 2-ethylbutyrate in STF and …
Number of citations: 7 onlinelibrary.wiley.com
M Zang, L Wang, Z Zhang, K Zhang, D Li… - … Journal of Food …, 2020 - Wiley Online Library
The unclear components and complex evaluation indicators affect the effectiveness of inhibition methods for warmed‐over flavour ( WOF ). To evaluate the main components of WOF , …
Number of citations: 26 ifst.onlinelibrary.wiley.com
L Ma, D Cao, Y Liu, Z Gong, P Liu… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
… L–1) contents; MH201 contained 15.68 ± 0.86 µg L–1 (E)hex-3-enyl butyrate, which was significantly more than other tea cultivars; BY1 contained significantly more allyl2-ethylbutyrate (…
Number of citations: 13 journals.tubitak.gov.tr
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com
Y Xu, S Bi, C Xiong, Y Dai, Q Zhou, Y Liu - Food Chemistry, 2023 - Elsevier
A novel extraction method of volatile aroma compounds (VACs) from walnut oil (WO) using monolithic material adsorption extraction (MMSE) was developed herein, and its efficiency …
Number of citations: 15 www.sciencedirect.com
X Zhao, S Zuo, Y Guo, C Zhang, Y Wang, S Peng… - Food Bioscience, 2023 - Elsevier
The formation mechanism of volatile compounds in Tan lamb meat under different feeding regimes remains unclear. This study aimed to determine whether the volatile compounds in …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.